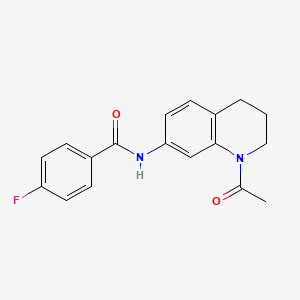

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of similar compounds contains several bonds, including non-H bonds, multiple bonds, rotatable bonds, double bonds, aromatic bonds, and rings . These structures also contain functional groups such as esters and amides .Physical And Chemical Properties Analysis

For similar compounds, you can find information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information .Scientific Research Applications

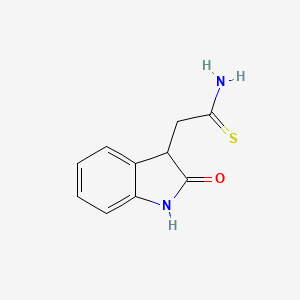

Anticancer Activity

The synthesis of novel carbazole derivatives, including N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzamide, has been investigated for their potential as anticancer agents . Carbazole derivatives, such as ellipticin and alkaloids like vincristine and vinblastine, have established roles in cancer treatment. Researchers explore the cytotoxic activity of these compounds against breast cancer cells (e.g., B20) to assess their effectiveness.

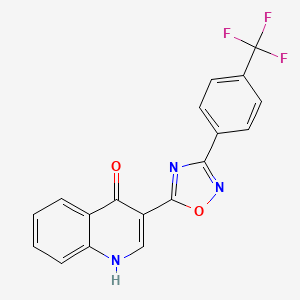

Immunostimulants

The clinical need for immunostimulants has led to the search for novel compounds that enhance immune responses. Fused pyrrolo[2,3-c]carbazol-6-one (Figure 1) has been studied for its ability to potentiate interferon-γ (IFN-γ) induction of MHC-class π molecules, which play a crucial role in immune activation .

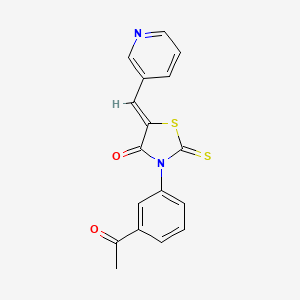

Thiazolidine Derivatives

Compound 3a, derived from N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzamide, reacts with chloroacetic acid to form a thiazolidine derivative (compound 5). Thiazolidines are interesting due to their diverse biological activities and potential applications .

Acylation Chemistry

Inexpensive phosphoric acid (H₃PO₄) can catalyze the acylation of alcohols with acid anhydrides. In situ-generated diacylated mixed anhydrides act as efficient catalytic acyl transfer reagents, enabling the synthesis of esters from N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzamide .

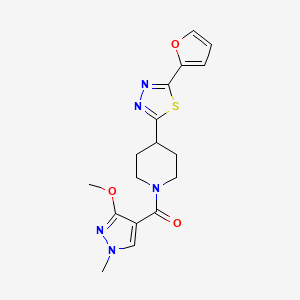

Other Heterocyclic Systems

Researchers explore the synthesis of fused heterocyclic systems containing the carbazole moiety. For instance, acylation of carbazole 1 with succinoyl chloride or phenylacetyl chloride produces azepine (11) and 1,9-diphenyl acetyl derivatives (14), which can be further modified to yield carbazole derivatives (12, 13, and 15a,b) .

properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2/c1-12(22)21-10-2-3-13-6-9-16(11-17(13)21)20-18(23)14-4-7-15(19)8-5-14/h4-9,11H,2-3,10H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOKPMIVNQHAGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-Ethoxypropyl)-3-methylpiperidin-4-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2374020.png)

![2-Phenyl-5-(trifluoromethyl)-6-[4-(trifluoromethyl)benzoyl]pyridazin-3-one](/img/structure/B2374027.png)

![N-(2-Amino-1-naphthalen-2-ylethyl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-7-carboxamide](/img/structure/B2374037.png)

![Methyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2374038.png)

![Methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate](/img/structure/B2374039.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2374040.png)